4-(3-Fluoro-4-methylphenyl)butan-2-ol

Catalog No.
S14146315
CAS No.
M.F
C11H15FO
M. Wt
182.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(3-Fluoro-4-methylphenyl)butan-2-ol

Product Name

4-(3-Fluoro-4-methylphenyl)butan-2-ol

IUPAC Name

4-(3-fluoro-4-methylphenyl)butan-2-ol

Molecular Formula

C11H15FO

Molecular Weight

182.23 g/mol

InChI

InChI=1S/C11H15FO/c1-8-3-5-10(7-11(8)12)6-4-9(2)13/h3,5,7,9,13H,4,6H2,1-2H3

InChI Key

GVQATASYJWYIGU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CCC(C)O)F

4-(3-Fluoro-4-methylphenyl)butan-2-ol is an organic compound characterized by its unique structure, which includes a butanol backbone substituted with a 3-fluoro-4-methylphenyl group. This compound belongs to the class of secondary alcohols and possesses a fluoro substituent that enhances its chemical reactivity and potential biological activity. The presence of the fluorine atom is significant as it can influence the compound's interaction with biological systems, making it a subject of interest in medicinal chemistry.

, including:

  • Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde. Common oxidizing agents include chromium trioxide and potassium permanganate.
  • Reduction: The compound can be further reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride.
  • Substitution: Nucleophilic substitution reactions can occur at the fluoro group, allowing for the introduction of other functional groups.

These reactions are essential for modifying the compound for various applications in research and industry.

Research indicates that 4-(3-Fluoro-4-methylphenyl)butan-2-ol exhibits potential biological activity. The fluoro group enhances its binding affinity to specific molecular targets, which may lead to enzyme inhibition or modulation of receptor activity. Such interactions are crucial in drug design and development, particularly in creating compounds with enhanced therapeutic profiles. Studies have suggested that compounds with similar structures may possess antimicrobial and anti-inflammatory properties, although specific studies on this compound are still limited.

The synthesis of 4-(3-Fluoro-4-methylphenyl)butan-2-ol typically involves:

  • Starting Materials: The synthesis often begins with 3-fluoro-4-methylbenzaldehyde.
  • Reduction Reaction: A common method is the reduction of the aldehyde to the corresponding alcohol using sodium borohydride in an alcohol solvent like methanol or ethanol.
  • Optimization for Industrial Production: In industrial settings, catalytic hydrogenation using palladium on carbon under hydrogen gas pressure is employed for higher yields and scalability.

These methods highlight the versatility and efficiency of synthetic routes available for producing this compound.

4-(3-Fluoro-4-methylphenyl)butan-2-ol has several applications across various fields:

  • Medicinal Chemistry: It is explored as a potential pharmaceutical intermediate due to its unique structural features that may enhance drug efficacy.
  • Chemical Research: As a reagent, it serves as an intermediate in synthesizing more complex organic molecules.
  • Material Science: The compound may find applications in developing specialty chemicals and materials due to its unique properties.

Interaction studies involving 4-(3-Fluoro-4-methylphenyl)butan-2-ol focus on understanding how this compound interacts with biological macromolecules such as proteins and nucleic acids. The presence of the fluoro group can lead to enhanced interactions through hydrogen bonding and other non-covalent interactions, potentially influencing biological pathways. Such studies are critical for elucidating the compound's mechanism of action and its therapeutic potential.

Several compounds share structural similarities with 4-(3-Fluoro-4-methylphenyl)butan-2-ol, each possessing unique properties:

Compound NameStructural FeaturesUnique Properties
2-(3-Fluoro-4-methylphenyl)propan-2-olPropanol backbone with similar phenyl substitutionDifferent steric effects due to propanol structure
3-(3-Fluoro-5-methylphenyl)butan-2-olSimilar but with a different methyl substitutionPotentially different biological activities
(E)-3-(4-fluorophenyl)but-2-en-1-olContains a double bond in butanol structureDifferent reactivity due to unsaturation

The uniqueness of 4-(3-Fluoro-4-methylphenyl)butan-2-ol lies in its specific substitution pattern, which may lead to distinct biological activities and chemical reactivity compared to these similar compounds.

XLogP3

2.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

182.110693260 g/mol

Monoisotopic Mass

182.110693260 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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